molecular formula C8H5ClN2O B1305857 1H-benzimidazole-2-carbonyl chloride CAS No. 30183-14-3

1H-benzimidazole-2-carbonyl chloride

Cat. No. B1305857
CAS RN: 30183-14-3
M. Wt: 180.59 g/mol
InChI Key: SJICFMKLYLHIRN-UHFFFAOYSA-N
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Description

The compound 1H-benzimidazole-2-carbonyl chloride is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are of significant interest due to their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, is synthesized and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectra . This compound is used as a catalyst for the synthesis of tetrahydropyridine, demonstrating the versatility of benzimidazole derivatives in catalysis . Another method involves the N-C coupling reactions of 1H-benzo[d]imidazol-2(3H)-one with activated aromatic dihalides to produce polymers containing 2H-benzimidazol-2-one units . Additionally, selenium-catalyzed reductive N-heterocyclization of benzylidene(2-nitroaryl)amines with carbon monoxide has been used to synthesize 2-aryl-1H-benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic and computational techniques. For example, the structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined using X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . The compound crystallizes in a monoclinic space group and forms an infinite chain structure through intermolecular hydrogen bonds . DFT calculations, including NBO and FMO analyses, provide insights into the electronic structure of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives participate in a range of chemical reactions. The ionic liquid derivative mentioned earlier is used as a catalyst for the synthesis of highly functionalized tetrahydropyridine via a multi-component condensation reaction . The reductive N-heterocyclization reaction catalyzed by selenium is another example of a chemical transformation involving benzimidazole derivatives, leading to the formation of 2-aryl-1H-benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, polymers containing 2H-benzimidazol-2-one units exhibit high glass transition temperatures and good thermal stability, with the homopolymer showing a Tg of 348 °C . These polymers are also soluble in various organic solvents and can form transparent, flexible films . The crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile reveals intramolecular hydrogen bonding and intermolecular C–H⋯N hydrogen bonds, which dictate the crystal packing .

Safety And Hazards

Safety information for “1H-benzimidazole-2-carbonyl chloride” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent advances in the synthesis of benzimidazoles highlight the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include expanding the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

1H-benzimidazole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICFMKLYLHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379950
Record name 1H-benzimidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazole-2-carbonyl chloride

CAS RN

30183-14-3
Record name 1H-benzimidazole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Suryawanshi, DRRDW Rajendra - 2023 - researchsquare.com
… ten-dione,1, four, di-amino Anthracene-nine, ten-dione, and 2-amino Anthracene-nine, ten–dione linked with 1H-pyrrole-2-carbonyl chloride and 1H-benzimidazole-2-carbonyl chloride …
Number of citations: 2 www.researchsquare.com
N Lounsbury - 2016 - search.proquest.com
RNase P is a bacterial ribozyme that catalyzes the maturation of tRNA and is conserved across Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). …
Number of citations: 6 search.proquest.com

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